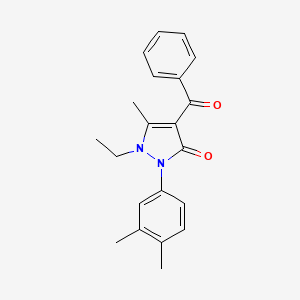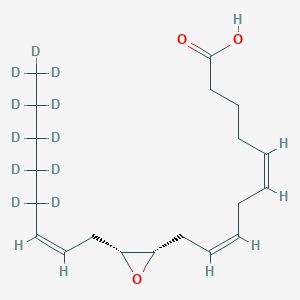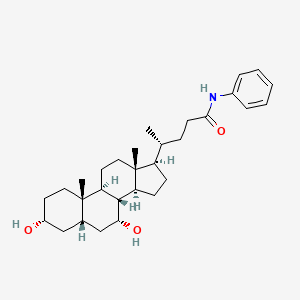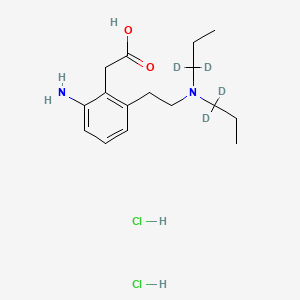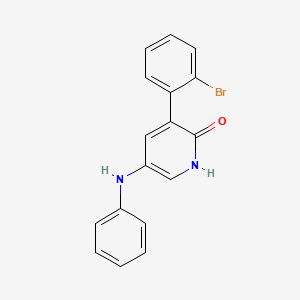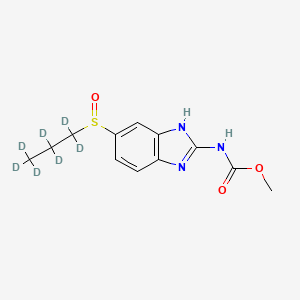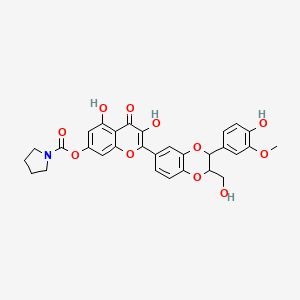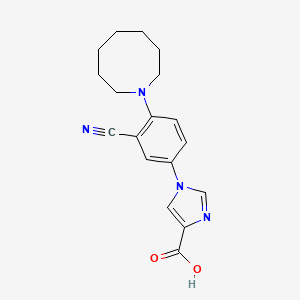
Xanthine oxidoreductase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine oxidoreductase-IN-1 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . This compound has been developed to target and inhibit this enzyme, which is implicated in various conditions associated with hyperuricemia, such as gout, cardiovascular disorders, chronic kidney disorders, diabetes, Alzheimer’s disease, and chronic wounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthine oxidoreductase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH . For example, the synthesis may include the use of molybdenum oxide nanozymes and phosphate buffer solutions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthine oxidoreductase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants such as hypoxanthine and xanthine . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These products are characterized and purified using techniques such as chromatography and spectroscopy .
Wissenschaftliche Forschungsanwendungen
Xanthine oxidoreductase-IN-1 has a wide range of scientific research applications in various fields:
Wirkmechanismus
Xanthine oxidoreductase-IN-1 exerts its effects by inhibiting the activity of xanthine oxidoreductase. The enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, with the concomitant formation of reactive oxygen species such as superoxide radicals and hydrogen peroxide . By inhibiting this enzyme, this compound reduces the production of uric acid and reactive oxygen species, thereby mitigating the associated pathological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to xanthine oxidoreductase-IN-1 include other xanthine oxidase inhibitors such as allopurinol, febuxostat, and topiroxostat . These compounds also target xanthine oxidoreductase and are used to treat hyperuricemia and related conditions.
Uniqueness
This compound is unique in its specific inhibition profile and potential for reduced side effects compared to other inhibitors . Its development aims to provide a more potent and safer alternative for managing conditions associated with hyperuricemia.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24) |
InChI-Schlüssel |
VSOWRGWXUWFZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


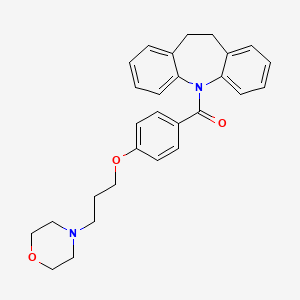
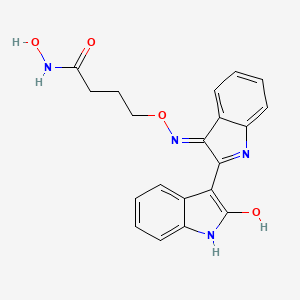
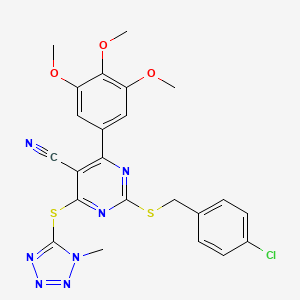
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
